N1,N1-Dimethylaspartamide hydrochloride
Description
The term "N1" in the provided evidence refers to a negative-going brainwave component observed in EEG recordings, peaking approximately 70–150 ms after auditory stimulus onset. It is associated with early auditory processing and sensory adaptation. N1 repetition-attenuation describes the reduction in N1 amplitude when a stimulus is repeated, reflecting neural habituation or predictive coding mechanisms .
Key findings from the studies include:
- spectrally rotated speech) .
- Rotated speech (non-linguistic) shows greater attenuation than natural speech in low-variability conditions, but both speech types exhibit significant attenuation in high-variability conditions .
Properties
IUPAC Name |
2-amino-N,N-dimethylbutanediamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2.ClH/c1-9(2)6(11)4(7)3-5(8)10;/h4H,3,7H2,1-2H3,(H2,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAWCNMSQPBIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethylaspartamide hydrochloride typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is known for being practically simple, mild, and efficient.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of readily available starting materials and straightforward reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dimethylaspartamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions can vary depending on the desired product, but they often involve mild temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted amides.
Scientific Research Applications
N1,N1-Dimethylaspartamide hydrochloride is widely used in scientific research due to its versatility and unique chemical properties. Some of its applications include:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Catalysis: It serves as a catalyst in certain chemical reactions, enhancing the reaction rate and selectivity.
Biological Studies: It is used in biological research to study its effects on different biological systems.
Industrial Applications: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N1-Dimethylaspartamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Neurophysiological Phenomena
The evidence compares N1 repetition-attenuation to findings from prior studies on auditory processing:
Table 1: Key Comparisons of N1 Attenuation Across Studies
Critical Differences
Stimulus Complexity : Unlike Teismann et al. (2004), the current study used acoustically matched speech and rotated speech, avoiding confounds from stimulus simplicity .
Methodology : Spatial resolution differences between EEG (current study) and MEG/fMRI (prior studies) may explain divergent hemispheric findings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
